molecular formula C20H22N4 B6446035 2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-3-carbonitrile CAS No. 2548998-58-7

2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-3-carbonitrile

Cat. No. B6446035
CAS RN: 2548998-58-7
M. Wt: 318.4 g/mol
InChI Key: LFORTQBFTMBKTO-UHFFFAOYSA-N
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Description

The compound “2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a quinoline ring, a pyrrole ring, and an azetidine ring .


Molecular Structure Analysis

The molecule contains several cyclic structures, including an octahydrocyclopenta[c]pyrrole, which is a type of pyrrole with a five-membered ring containing one nitrogen atom and four carbon atoms . It also contains an azetidine ring, which is a four-membered ring containing one nitrogen atom and three carbon atoms .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the pyrrole and azetidine rings, as well as the nitrile group attached to the quinoline ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms and the nitrile group could potentially make the compound polar, affecting its solubility in different solvents .

properties

IUPAC Name

2-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]quinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c21-9-17-8-14-4-1-2-7-19(14)22-20(17)24-12-18(13-24)23-10-15-5-3-6-16(15)11-23/h1-2,4,7-8,15-16,18H,3,5-6,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFORTQBFTMBKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2C1)C3CN(C3)C4=NC5=CC=CC=C5C=C4C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)quinoline-3-carbonitrile

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